![molecular formula C11H8Cl2OS B1489672 [5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol CAS No. 2009598-15-4](/img/structure/B1489672.png)
[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol
Overview
Description
5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol, also known as 5-DCPM, is an organosulfur compound that has a wide range of applications in the scientific community. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Hydrogen Production from Methanol
Research discusses the production of high purity hydrogen from methanol through various methods such as steam reforming, partial oxidation, and autothermal reforming. The focus is on catalyst development and reactor technology to improve efficiency and performance in the hydrogen-methanol economy (García et al., 2021).
Catalyst Support Applications
Activated carbon is explored as a catalyst support for gas-solid reactions involving methanol, emphasizing the interaction between the active phase and the support material. This research is significant for chemical transformations and the performance of carbon-supported catalysts (Jüntgen, 1986).
Methanol as a Chemical Marker
The use of methanol as a marker for assessing the condition of solid insulation in power transformers is reviewed, highlighting analytical methods for methanol determination in transformer oil. This application demonstrates methanol's role as an indicator of cellulosic solid insulation aging (Jalbert et al., 2019).
Methanol Crossover in Fuel Cells
The challenge of methanol crossover in direct methanol fuel cells (DMFCs) is addressed, focusing on the development of methanol-impermeable polymer electrolytes. This research aims to overcome barriers to the use of DMFCs as an alternative to internal combustion engines (Heinzel & Barragán, 1999).
properties
IUPAC Name |
[5-(3,4-dichlorophenyl)thiophen-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2OS/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHJJHCJSDEXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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